6,7-Dimethoxy-3-(3-thienyl)quinoline-d6
Description
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a deuterated derivative of the parent compound 6,7-dimethoxy-3-(3-thienyl)quinoline, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium incorporation improves signal resolution and stability . The compound features a quinoline core substituted with two methoxy groups at positions 6 and 7, and a 3-thienyl moiety at position 2. Its molecular formula is C₁₅H₁₁D₆NO₂S, with a CAS Registry Number of 146535-06-0 .
Synthesis routes for non-deuterated analogs (e.g., 3-thienyl-substituted quinolines) often involve Suzuki-Miyaura cross-coupling reactions (e.g., coupling of halogenated quinolines with thienyl boronic acids) or cyclization strategies using polyphosphoric acid . However, the deuterated variant requires specialized protocols, such as isotopic exchange under controlled conditions.
Properties
Molecular Formula |
C₁₅H₇D₆NO₂S |
|---|---|
Molecular Weight |
277.37 |
Synonyms |
3-(Thien-3-yl)-6,7-dimethoxyquinoline-d6; RPR 101511-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The 3-thienyl substituent distinguishes this compound from other quinoline derivatives. Key comparisons include:
The 3-thienyl group in 6,7-dimethoxy-3-(3-thienyl)quinoline-d6 enhances lipophilicity and π-π stacking interactions compared to pyridyl or furyl analogs, contributing to improved target binding in receptor assays .
Impact of Deuterium on Physicochemical Properties
Deuteration alters physicochemical properties:
Deuteration is critical for in vivo tracing studies , where metabolic stability ensures prolonged detection windows .
Structural Analogues with Modified Cores
The quinoline core in 6,7-dimethoxy-3-(3-thienyl)quinoline-d6 provides a rigid scaffold for substituent functionalization, whereas quinazoline or tetrahydroisoquinoline derivatives exhibit conformational flexibility, impacting target selectivity .
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